molecular formula C13H17BrClNO2 B8171422 tert-Butyl (1-(2-bromo-5-chlorophenyl)ethyl)carbamate

tert-Butyl (1-(2-bromo-5-chlorophenyl)ethyl)carbamate

Cat. No.: B8171422
M. Wt: 334.63 g/mol
InChI Key: BYMMTOIGVBDHJO-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-bromo-5-chlorophenyl)ethyl)carbamate (C₁₃H₁₇BrClNO₂) is a carbamate derivative featuring a tert-butyl carbamate group attached to a substituted phenethyl backbone. The compound’s structure includes a 2-bromo-5-chlorophenyl moiety, which confers unique electronic and steric properties critical for its applications in medicinal chemistry and organic synthesis. It is primarily utilized as a synthetic intermediate in the development of bioactive molecules, particularly in the construction of chiral amines or protected amino groups in drug discovery pipelines .

The stereochemistry of the compound is significant; both (R)- and (S)-enantiomers are synthesized for structure-activity relationship (SAR) studies, as evidenced by catalog entries . Its halogenated aromatic system enhances stability and influences reactivity in cross-coupling reactions, making it a versatile building block in organometallic chemistry.

Properties

IUPAC Name

tert-butyl N-[1-(2-bromo-5-chlorophenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClNO2/c1-8(16-12(17)18-13(2,3)4)10-7-9(15)5-6-11(10)14/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMMTOIGVBDHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(2-bromo-5-chlorophenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromo-5-chlorophenyl ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(2-bromo-5-chlorophenyl)ethyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

tert-Butyl (1-(2-bromo-5-chlorophenyl)ethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-bromo-5-chlorophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and chloro substituents on the phenyl ring can enhance binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, halogen types, or stereochemistry. Below is a comparative analysis of key derivatives:

Substituent Variations in Halogenated Phenyl Rings

Compound Name Substituents Position of Halogens CAS No./Reference Key Differences/Applications
tert-Butyl (1-(2-bromo-5-chlorophenyl)ethyl)carbamate Br, Cl 2-Br, 5-Cl 1799438-97-3 High halogen density; used in chiral ligand synthesis.
(S)-tert-Butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate Br, OCH₃ 5-Br, 2-OCH₃ 125 Methoxy group increases electron density; used in asymmetric catalysis.
tert-Butyl (1-(3-bromophenyl)ethyl)carbamate Br 3-Br 122 Altered steric profile; less reactive in Suzuki couplings.
tert-Butyl (1-(4-bromo-2-chlorophenyl)ethyl)carbamate Br, Cl 4-Br, 2-Cl ACHGQY587P Positional isomer; impacts π-stacking in crystallography.
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate Br, OCH₃ 2-Br, 5-OCH₃ 654056-82-3 Direct phenyl-carbamate linkage; lower steric hindrance.

Stereochemical Variations

  • (R)- vs. (S)-Enantiomers: The (R)-enantiomer of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate shows higher enantiomeric excess (ee) in asymmetric hydrogenation reactions compared to the (S)-form, as noted in chiral catalyst studies .

Biological Activity

tert-Butyl (1-(2-bromo-5-chlorophenyl)ethyl)carbamate is a carbamate derivative that has garnered attention in biological research due to its potential pharmacological properties. This compound, characterized by its unique halogenated phenyl group, may exhibit diverse biological activities, including enzyme modulation and potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H17BrClNO2
  • Molecular Weight : 320.64 g/mol
  • CAS Number : 2804046-95-3

This compound contains a tert-butyl group, a carbamate functional group, and a halogenated aromatic ring, which are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can significantly affect various biochemical pathways and cellular processes.

Potential Enzyme Interactions

Research indicates that carbamate derivatives can act as inhibitors or modulators of several enzymes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering the pharmacokinetics of other drugs.
  • Protein Interactions : It can also interact with proteins, influencing their function and stability.

Biological Activities

The biological activities associated with this compound include:

  • Antimicrobial Properties : Some studies suggest that carbamate derivatives exhibit antimicrobial activity, making them potential candidates for developing new antibiotics.
  • Anticancer Activity : Preliminary research indicates that similar compounds may have anticancer properties, particularly in targeting specific cancer cell lines .
  • Pharmacological Applications : The compound's ability to modify its structure could lead to the development of prodrugs that release active pharmaceutical ingredients upon metabolic activation.

Case Studies and Research Findings

Research on related compounds has provided insights into the biological activity of this compound:

  • A study highlighted the effectiveness of halogenated carbamates in enhancing lipophilicity and biological activity, which is relevant for drug design.
  • Another investigation into the synthesis and biological evaluation of similar carbamates revealed significant inhibitory effects on cancer cell proliferation, suggesting potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various pathogens
AnticancerInhibitory effects on cancer cell lines
Enzyme InhibitionModulation of specific enzyme activity
Pharmacological UsePotential as prodrugs in therapy

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